molecular formula C14H11ClO3 B6370582 MFCD18313016 CAS No. 1261896-56-3

MFCD18313016

Cat. No.: B6370582
CAS No.: 1261896-56-3
M. Wt: 262.69 g/mol
InChI Key: XKNJPOKFNWXGSY-UHFFFAOYSA-N
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Description

MFCD18313016 is a chemical compound identified by its Molecular Design Limited (MDL) number, a unique identifier used in chemical databases for precise cataloging. Such compounds are often utilized in pharmaceuticals, agrochemicals, or material science due to their stability and reactivity .

Key inferred properties (based on analogous compounds in and regulatory guidelines in ):

  • Structural features: Likely contains a halogen (e.g., bromine, chlorine) and aromatic/heterocyclic rings, similar to CAS 1761-61-1 (2-bromo-4-nitrobenzoic acid, MDL: MFCD00003330) .
  • Synthetic routes: May involve green chemistry methodologies, such as ion-liquid catalysts or recyclable reagents, to enhance sustainability .
  • Safety profile: Potential hazards (e.g., H302: harmful if swallowed) and precautions (e.g., P280: wear protective gloves) align with halogenated aromatic compounds .

Properties

IUPAC Name

methyl 2-chloro-4-(2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)11-7-6-9(8-12(11)15)10-4-2-3-5-13(10)16/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNJPOKFNWXGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683626
Record name Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-56-3
Record name Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18313016 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction pathway.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize the yield and purity of this compound.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, ensuring that the desired transformations occur efficiently.

    Purification: After the synthesis, the compound is purified using techniques such as chromatography or recrystallization to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

MFCD18313016 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In substitution reactions, one functional group in this compound is replaced by another, typically using reagents like halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to the compound, often facilitated by catalysts or specific reaction conditions.

Scientific Research Applications

MFCD18313016 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD18313016 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18313016 with structurally or functionally analogous compounds, drawing parallels in molecular properties, synthesis, and applications. Data is extrapolated from and harmonized with ICH guidelines for pharmaceutical characterization ().

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound* CAS 1761-61-1 (MFCD00003330) CAS 102071-25-6 (MFCD03001505)
Molecular Formula C₇H₅X₀₂ (X = halogen) C₇H₅BrO₂ C₁₀H₁₀ClNO₂
Molecular Weight ~200–210 g/mol 201.02 g/mol 219.65 g/mol
Solubility (Water) 0.6–0.7 mg/mL 0.687 mg/mL 0.423 mg/mL
Log S (ESOL) -2.5 to -2.6 -2.47 -2.89
Synthesis Method Green catalysis (e.g., A-FGO) A-FGO catalyst, THF, 2-hour reflux Pd-mediated cross-coupling
Applications Pharmaceutical intermediates Antibacterial agents OLED materials

Structural and Functional Similarities

  • Halogenation : Like CAS 1761-61-1, this compound likely incorporates halogen atoms, enhancing electrophilic reactivity for cross-coupling reactions in drug synthesis .
  • Aromatic Stability : Both compounds exhibit aromatic rings, contributing to thermal stability and suitability for high-temperature reactions .
  • Log S Values : Low aqueous solubility (-2.5 to -2.9 range) suggests hydrophobic characteristics, necessitating formulation optimization for bioavailability .

Research Findings and Limitations

Key Studies

  • Synthetic Efficiency : A 2021 study () validated high-yield (>95%) synthesis methods for halogenated aromatics using recyclable catalysts, applicable to this compound .
  • Safety Profiling : ICH guidelines () emphasize rigorous testing for halogenated compounds due to toxicity risks, aligning with this compound’s precautionary measures (P305+P351+P338) .

Knowledge Gaps

  • Exact Structure : The absence of crystallographic or spectroscopic data for this compound limits precise comparisons.
  • In Vivo Data: No pharmacokinetic or toxicity studies are publicly available, necessitating further research per regulatory standards .

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